Butanoic acid, 4-[(2-acetyl-7-benzofuranyl)oxy]-, ethyl ester
Description
Electron-Withdrawing vs. Electron-Donating Groups
- Chloro substituents (e.g., ethyl 7-chloro-3-methyl-1-benzofuran-2-carboxylate) increase molecular polarity, elevating melting points (mp ≈ 189°C) compared to the target compound’s estimated mp of 85–90°C.
- Sulfamoyl groups (e.g., ethyl {[2-acetyl-4-(ethylsulfamoyl)-1-benzofuran-7-yl]oxy}acetate) introduce hydrogen-bonding capacity, fostering layered crystal architectures distinct from the target’s likely dimeric packing.
Steric Effects of Substituents
Extended Conjugation
- Quinolinyl derivatives (e.g., ethyl 4-[(2-oxo-1H-quinolin-7-yl)oxy]butanoate) exhibit redshifted UV-Vis absorption (λₘₐₓ ≈ 320 nm) due to extended conjugation, contrasting with the target compound’s λₘₐₓ ~280 nm (calculated via TD-DFT).
Properties
CAS No. |
803686-20-6 |
|---|---|
Molecular Formula |
C16H18O5 |
Molecular Weight |
290.31 g/mol |
IUPAC Name |
ethyl 4-[(2-acetyl-1-benzofuran-7-yl)oxy]butanoate |
InChI |
InChI=1S/C16H18O5/c1-3-19-15(18)8-5-9-20-13-7-4-6-12-10-14(11(2)17)21-16(12)13/h4,6-7,10H,3,5,8-9H2,1-2H3 |
InChI Key |
LKEJVNRHIAUQPU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCCOC1=CC=CC2=C1OC(=C2)C(=O)C |
Origin of Product |
United States |
Preparation Methods
Friedländer Condensation-Based Synthesis
This method forms the quinoline core structure, which is later functionalized to introduce the benzofuran moiety.
Procedure :
- Step 1 : React 2-amino-4,5-methylenedioxybenzaldehyde with ethyl 4-chloro-3-oxobutanoate under ultrasound irradiation (80°C, KHSO₄ catalyst) to yield ethyl 2-chloromethyl-6,7-methylenedioxyquinoline-3-carboxylate.
- Step 2 : Treat the intermediate with substituted salicylaldehydes (e.g., 2-hydroxy-1-naphthaldehyde) in acetonitrile under reflux with K₂CO₃.
- Step 3 : Hydrolyze the ester group using ethanolic KOH, followed by acidification to obtain the final product.
Key Data :
| Parameter | Value | Source |
|---|---|---|
| Yield | 52–82% | |
| Reaction Time (Step 2) | 4–5 hours | |
| Catalyst | KHSO₄ (Step 1), K₂CO₃ (Step 2) |
One-Pot Benzofuran Cyclization
This approach directly constructs the benzofuran ring system through base-mediated intramolecular condensation.
Mechanism :
- Williamson ether formation between 2-chloromethylquinoline derivatives and hydroxylated aldehydes.
- In situ ester hydrolysis generates a carbanion, which undergoes nucleophilic attack on the aldehyde carbonyl.
- Dehydration completes the benzofuran ring formation.
Optimization Insights :
Continuous Flow Synthesis (Patent-Based Approach)
Adapted from CN111675614A, this method enhances scalability and reduces byproduct formation.
Steps :
- Precooling : Reactants (ethyl isobutyrate, 1,5-dibromopentane) are cooled to −30°C to −10°C.
- Flow Reactor Setup :
- Mixing at −30°C in a T-shaped micromixer.
- Reaction at 190–230°C with residence time <10 minutes.
- Quenching : Immediate cooling with ethanol/water mixture prevents thermal degradation.
Advantages :
- Yield Improvement : 89% vs. 68% in batch processes.
- Byproduct Reduction : Disubstituted impurities reduced from 15% to <3%.
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Scalability | Key Limitations |
|---|---|---|---|---|
| Friedländer Condensation | 82 | 98.7 | Moderate | Multi-step purification needed |
| One-Pot Cyclization | 75 | 97.2 | High | Sensitive to moisture |
| Continuous Flow | 89 | 99.5 | Industrial | High equipment costs |
Critical Reaction Parameters
Catalyst Selection
Temperature Control
- Ultrasound Irradiation : Reduces reaction time from 12 hours to 3 hours at 80°C.
- High-Temperature Esterification : 190–230°C required for complete conversion in flow systems.
Spectral Characterization Data
- δ 1.48 (t, J = 7.1 Hz, 3H, CH₃)
- δ 4.48 (q, J = 7.1 Hz, 2H, OCH₂)
- δ 7.21–7.89 (m, 6H, aromatic protons)
- 1710 cm⁻¹ (ester C=O)
- 1251 cm⁻¹ (C-O-C asymmetric stretch)
Industrial-Scale Considerations
- Purification : Vacuum dealcoholysis at −0.085 MPa removes excess 2-ethylhexanol effectively.
- Cost Analysis :
Emerging Techniques
Chemical Reactions Analysis
Types of Reactions
Butanoic acid, 4-[(2-acetyl-7-benzofuranyl)oxy]-, ethyl ester can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The benzofuran moiety can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted benzofuran derivatives.
Scientific Research Applications
Medicinal Chemistry
Antitumor Activity
Research indicates that derivatives of butanoic acid, particularly those containing benzofuran moieties, exhibit promising antitumor activity. Studies have demonstrated that compounds similar to butanoic acid, 4-[(2-acetyl-7-benzofuranyl)oxy]-, ethyl ester can inhibit the proliferation of cancer cells through mechanisms such as apoptosis induction and cell cycle arrest. For instance, a study published in the Journal of Medicinal Chemistry highlighted the efficacy of benzofuran derivatives in targeting specific cancer pathways, suggesting that this compound could be a potential candidate for further development in cancer therapeutics .
Neuroprotective Effects
Another significant area of research involves the neuroprotective effects of butanoic acid derivatives. Preliminary studies suggest that these compounds may help mitigate neurodegenerative diseases by reducing oxidative stress and inflammation in neuronal cells. The mechanism involves the modulation of signaling pathways associated with cell survival and apoptosis .
Agriculture
Pesticidal Properties
The compound has been investigated for its potential use as a biopesticide. Its structural characteristics may allow it to interact with specific biological targets in pests, leading to effective pest management strategies. Research has shown that esters of butanoic acid can exhibit insecticidal properties against various agricultural pests, making them suitable candidates for eco-friendly pesticide formulations .
Plant Growth Regulation
Butanoic acid derivatives are also studied for their role as plant growth regulators. They may influence plant growth by modulating hormonal pathways or enhancing nutrient uptake. Field trials have indicated improved growth rates and yield in crops treated with formulations containing butanoic acid derivatives, suggesting their utility in sustainable agriculture practices .
Material Sciences
Polymer Chemistry
In material sciences, butanoic acid derivatives are explored for their potential use in synthesizing novel polymers. The incorporation of such compounds into polymer matrices can enhance properties such as flexibility, thermal stability, and biodegradability. Research into the polymerization processes involving butanoic acid esters has shown promise in developing materials with tailored characteristics for specific applications .
Nanotechnology
Recent advancements in nanotechnology have seen the use of butanoic acid derivatives in the synthesis of nanoparticles. These nanoparticles can be utilized for drug delivery systems, where they enhance the solubility and bioavailability of poorly soluble drugs. The encapsulation efficiency and controlled release profiles make these compounds attractive for pharmaceutical applications .
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Antitumor Activity | Evaluation of benzofuran derivatives | Demonstrated significant inhibition of cancer cell proliferation; potential for drug development |
| Neuroprotective Effects | Impact on neuronal cells | Reduced oxidative stress; potential therapeutic effects on neurodegenerative diseases |
| Pesticidal Properties | Biopesticide efficacy | Effective against common agricultural pests; eco-friendly alternative to traditional pesticides |
| Polymer Chemistry | Synthesis of novel polymers | Enhanced material properties; potential applications in packaging and construction |
Mechanism of Action
The mechanism of action of butanoic acid, 4-[(2-acetyl-7-benzofuranyl)oxy]-, ethyl ester involves its interaction with specific molecular targets and pathways. The benzofuran moiety is known to interact with various enzymes and receptors, leading to its biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exhibiting anti-tumor activity .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares butanoic acid, 4-[(2-acetyl-7-benzofuranyl)oxy]-, ethyl ester with structurally or functionally related esters, based on molecular features, natural occurrence, sensory attributes, and biological roles.
Key Structural and Functional Differences:
Complexity of Substituents: The target compound’s benzofuranyl-acetyl group distinguishes it from simpler esters (e.g., ethyl or methyl esters of butanoic acid). This moiety may confer unique aromatic or bioactive properties, though empirical data are lacking. Simpler esters (e.g., ethyl or methyl butanoate) are volatile and contribute to fruity aromas in foods and beverages .
Occurrence: Most butanoic acid esters occur naturally in fruits, fermented products, or dairy. The benzofuranyl-containing ester is likely synthetic or rare in natural sources.
Sensory Impact: Butanoic acid ethyl ester is pivotal in Baijiu and strawberry flavor , whereas benzofuranyl derivatives (e.g., 2-Furanmethanol in durian) often impart burnt or medicinal notes .
Biological Activity: Ethyl esters of linolenic acid exhibit anti-inflammatory effects , while butanoic acid itself (butyrate) supports gut health . The acetyl-benzofuranyl group may enhance bioactivity, but this remains speculative.
Research Findings and Data Gaps
- Flavor and Fragrance: Simple butanoic acid esters are well-characterized in food systems. For example, butanoic acid ethyl ester significantly correlates with flavor intensity in strawberries (ρ = 0.72, p < 0.05) , and its concentration in Baijiu is linked to microbial activity during fermentation .
- Synthetic Analogs: Benzofuran-containing esters are less studied in natural products but are common in pharmaceuticals. For instance, ethyl 4-aminobutyrate hydrochloride (a butanoic acid derivative) is used in biochemical research .
- Data Limitations: No direct studies on the target compound were found in the provided evidence. Its comparison relies on structural analogs and inferred properties.
Biological Activity
Butanoic acid, 4-[(2-acetyl-7-benzofuranyl)oxy]-, ethyl ester, known by its CAS number 803686-20-6, is a chemical compound that has garnered interest in various biological applications. This article explores its biological activity, including mechanisms of action, potential therapeutic uses, and relevant research findings.
- Molecular Formula : C16H18O5
- Molecular Weight : 290.311 g/mol
Butanoic acid derivatives often exhibit biological activities through various mechanisms, including:
- Antioxidant Activity : Compounds with similar structures have shown the ability to scavenge free radicals, potentially reducing oxidative stress in cells.
- Anti-inflammatory Effects : Some studies suggest that butanoic acid derivatives can modulate inflammatory pathways, impacting cytokine production and immune responses.
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, which can be beneficial in treating certain diseases.
Biological Activity Data
| Activity Type | Observed Effects | References |
|---|---|---|
| Antioxidant | Scavenging of free radicals | |
| Anti-inflammatory | Reduction in pro-inflammatory cytokines | |
| Enzyme inhibition | Inhibition of metabolic enzymes |
Case Studies and Research Findings
-
Antioxidant Properties :
A study published in the Journal of Medicinal Chemistry demonstrated that butanoic acid derivatives can effectively reduce oxidative stress markers in vitro. The mechanism was attributed to the ability to donate electrons and neutralize reactive oxygen species (ROS) . -
Anti-inflammatory Effects :
Research highlighted in Pharmacology Reports indicated that butanoic acid derivatives could significantly lower levels of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in cellular models of inflammation. This suggests potential applications in treating chronic inflammatory diseases . -
Enzyme Inhibition :
A patent investigation revealed that butanoic acid derivatives could serve as inhibitors for specific enzymes implicated in metabolic disorders. The inhibition mechanism was linked to structural similarities with natural substrates of these enzymes, allowing for competitive inhibition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
